

Abeprazan Hydrochloride: A Comprehensive Toxicological and Safety Profile

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Compound of Interest		
Compound Name:	Abeprazan hydrochloride	
Cat. No.:	B8105903	Get Quote

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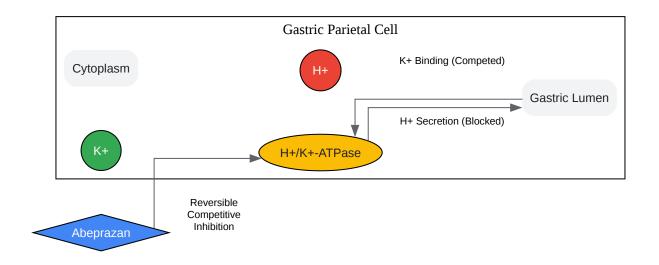
Introduction

Abeprazan hydrochloride, also known as Fexuprazan (DWP14012), is a potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders. As a P-CAB, Abeprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by competitively and reversibly inhibiting the H+/K+-ATPase enzyme in gastric parietal cells. This inhibition is not dependent on an acidic environment for activation, leading to a rapid and sustained suppression of gastric acid secretion. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of Abeprazan hydrochloride, based on publicly available non-clinical and clinical data.

Mechanism of Action

Abeprazan hydrochloride directly inhibits the final step in the gastric acid secretion pathway. By competitively binding to the potassium-binding site of the H+/K+-ATPase, it prevents the exchange of extracellular K+ for intracellular H+, thereby blocking the secretion of gastric acid into the stomach lumen.





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Caption: Mechanism of Action of Abeprazan Hydrochloride.

Pharmacokinetics

Pharmacokinetic studies have been conducted in various animal species and humans.

Parameter	Rat	Dog	Human	Reference
Metabolism	Primarily by CYP3A4	Primarily by CYP3A4	Primarily by CYP3A4	[1]
Excretion (Oral)	18.8% Urine, 80.1% Feces	38.8% Urine, 57.9% Feces	~0.6% Urine (unchanged)	[1]
Plasma Protein Binding	Not specified	Not specified	92.8% - 94.3%	[1]
Elimination Half- life	Not specified	Not specified	~9.7 hours	[1]

Table 1: Summary of Pharmacokinetic Parameters for Abeprazan Hydrochloride.



Toxicological Profile

A comprehensive battery of non-clinical studies has been conducted to evaluate the toxicological profile of **Abeprazan hydrochloride**.

Acute Toxicity

Specific LD50 values from acute toxicity studies are not publicly available. Clinical trials in healthy adults have investigated single doses up to 320 mg, with the drug being generally well-tolerated.[1]

Repeated-Dose Toxicity

Detailed findings from repeated-dose toxicity studies in animals are not fully available in the public domain. However, clinical studies in humans have shown that multiple oral administrations of **Abeprazan hydrochloride** were well-tolerated, with liver toxicity not being higher than that of a placebo.[2][3]

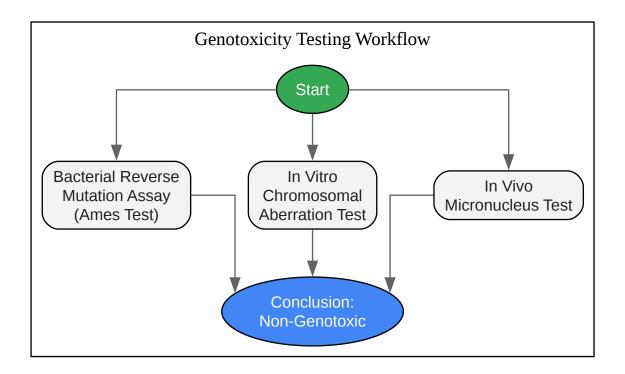
Genotoxicity

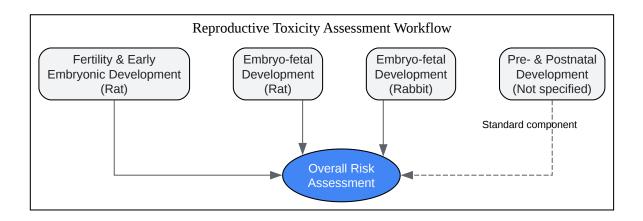
Abeprazan hydrochloride has been evaluated in a standard battery of genotoxicity assays and has been found to be non-genotoxic.[1]

Assay	Test System	Results	Reference
Bacterial Reverse Mutation (Ames)	Salmonella typhimurium, Escherichia coli	Negative	[1]
In Vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Negative	[1]
In Vivo Micronucleus	Rat	Negative	[1]

Table 2: Summary of Genotoxicity Studies.







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